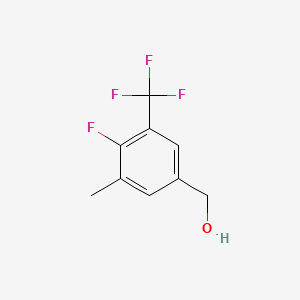

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol

Beschreibung

This compound is notable for its structural complexity, combining electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methyl) substituents. Such substitutions influence its physicochemical properties, including polarity, solubility, and reactivity, making it relevant in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYKBFIHKYRUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205145 | |

| Record name | Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373921-08-4 | |

| Record name | Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Arylmagnesium Halide Intermediate

The key step involves preparing the 4-fluoro-3-methyl-5-(trifluoromethyl)phenylmagnesium halide from the corresponding halogenated benzene derivative. This is typically done by:

- Reacting 4-fluoro-3-methyl-5-(trifluoromethyl)halobenzene (usually bromide or chloride) with magnesium turnings.

- Using anhydrous solvents such as tetrahydrofuran (THF) or mixtures of aliphatic ethers and aromatic hydrocarbons to stabilize the Grignard reagent.

The bromide derivative is often preferred due to higher reactivity and better yields.

Reaction with Paraformaldehyde

The formed arylmagnesium halide is then reacted with solid paraformaldehyde as the electrophilic carbon source to introduce the hydroxymethyl group:

- Paraformaldehyde is preferred over gaseous formaldehyde due to lower toxicity and easier handling.

- The reaction is carried out in the same solvent system (e.g., THF).

- The mixture is stirred, typically at temperatures controlled to avoid decomposition (often below 40 °C).

This step forms the magnesium alkoxide intermediate of the benzyl alcohol.

Acidic Hydrolysis and Isolation

The alkoxide intermediate is hydrolyzed by adding an aqueous mineral acid such as:

- Sulfuric acid (H₂SO₄)

- Hydrochloric acid (HCl)

This step liberates the free benzyl alcohol. The reaction mixture is then worked up by:

- Phase separation of the organic layer.

- Removal of solvents under reduced pressure.

- Purification by crystallization or vacuum distillation.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aryl halide to Grignard | 4-Fluoro-3-methyl-5-(trifluoromethyl)halobenzene, Mg, THF or ether/aromatic solvent mixture | Bromide preferred for reactivity |

| Reaction with paraformaldehyde | Solid paraformaldehyde, same solvent, <40 °C | Avoid gaseous formaldehyde for safety |

| Hydrolysis | Aqueous H₂SO₄ or HCl | Converts alkoxide to benzyl alcohol |

| Purification | Crystallization or vacuum distillation | Yield and purity optimization |

Related Research and Analogous Methods

While direct literature on 4-fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is limited, closely related compounds such as 3,5-bis(trifluoromethyl)benzyl alcohol have been prepared using the above methodology with high yields and purity.

In addition, advanced synthetic approaches for trifluoromethyl-substituted benzyl alcohols include asymmetric catalytic methods using silanes and transition-metal catalysis to achieve enantioenriched products. These methods, while more complex, offer access to chiral trifluoromethyl benzyl alcohols and ethers, expanding the synthetic utility of such compounds.

Industrial-Scale Considerations

A patent describing the preparation of meta-trifluoromethyl benzyl alcohols outlines a method involving:

- Reaction of trifluoromethyl halogen benzyl compounds with sodium acetate in fatty alcohol solvents (C12-C18).

- Extended reaction times (10–48 hours) at elevated temperatures (50–200 °C).

- Cold filtration followed by decompression distillation under reduced pressure (0.002–0.005 MPa) to isolate the product.

Though this method is for meta-substituted trifluoromethyl benzyl alcohols, it suggests alternative solvent systems and conditions that might be adapted for the this compound synthesis.

Detailed Reaction Scheme (Generalized)

$$

\text{4-Fluoro-3-methyl-5-(trifluoromethyl)halobenzene} + Mg \xrightarrow[\text{THF}]{\text{anhydrous}} \text{4-Fluoro-3-methyl-5-(trifluoromethyl)phenylmagnesium halide}

$$

$$

\text{Arylmagnesium halide} + \text{(CH}2\text{O)}n \rightarrow \text{magnesium alkoxide intermediate}

$$

$$

\text{magnesium alkoxide} + H2SO4 \rightarrow \text{this compound} + Mg salts

$$

Research Findings and Yields

- The Grignard formation and subsequent reaction with paraformaldehyde typically proceed with yields exceeding 90% for related trifluoromethyl-substituted benzyl alcohols.

- Purification by vacuum distillation under mild conditions preserves product integrity and achieves high purity (>92% titration reported).

- Halogenated derivatives can be further prepared from the benzyl alcohol intermediate, indicating its synthetic versatility.

Analyse Chemischer Reaktionen

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with lithium aluminum hydride would produce the benzyl ether.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's reactivity, making it a valuable building block in synthetic organic chemistry.

Table 1: Synthetic Routes for this compound

| Synthetic Route | Description |

|---|---|

| Friedel-Crafts Acylation | Utilizes Lewis acid catalysts to introduce acyl groups. |

| Reduction of Aromatic Ketones | Converts ketones to alcohols using reducing agents. |

| Nucleophilic Substitution | Involves reactions with nucleophiles to form new bonds. |

Biological Applications

The biological activity of this compound is under investigation for its potential therapeutic uses. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. Results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored as a scaffold for designing inhibitors targeting specific enzymes or receptors. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable traits in drug design.

Table 2: Target Enzymes and Pathways

| Target Enzyme | Potential Application |

|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Treatment for type 2 diabetes |

| Protein Kinases | Development of anticancer therapies |

| Enzymes involved in metabolism | Regulation of metabolic pathways |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the formulation of polymers and coatings with enhanced performance characteristics.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Specialty Chemicals | Used as intermediates in producing high-performance materials. |

| Coatings | Enhances durability and chemical resistance in coatings. |

| Polymers | Contributes to unique properties such as flexibility and strength. |

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The hydroxyl group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological system and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Benzyl Alcohols

Structural and Molecular Comparisons

The table below compares key structural features and molecular data of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol with analogs:

*Estimated based on analogous compounds.

Key Observations:

- Chlorine substitution (e.g., 4-Chloro-3-fluoro-5-CF₃ analog) increases molecular weight and electronegativity, likely altering reactivity in nucleophilic substitutions . Positional Isomerism: Moving the fluorine from the 4-position (target compound) to the 2- or 3-position (e.g., 2-Fluoro-5-CF₃ analog) changes electronic distribution, impacting hydrogen bonding and solubility .

Physicochemical and Reactivity Profiles

Solubility and Polarity:

- The trifluoromethyl group enhances hydrophobicity, but adjacent polar groups (e.g., -OH in benzyl alcohol) create a balance. The methyl group in the target compound may further reduce water solubility compared to analogs without alkyl substituents.

- Chlorinated derivatives (e.g., 4-Chloro-3-fluoro-5-CF₃ analog) exhibit higher molecular weights and lower solubility in polar solvents due to increased halogen size .

Biologische Aktivität

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8F4O

- CAS Number : 184970-29-4

- Structure : The compound features a benzyl alcohol structure with fluorine and trifluoromethyl substituents that significantly influence its biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups, such as this compound, exhibit notable antimicrobial activity. A study demonstrated that the presence of the trifluoromethyl group enhances the potency against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression. For example, it has shown inhibitory effects on kinases that are critical for tumor growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The trifluoromethyl group enhances the binding affinity to target proteins, facilitating stronger interactions compared to non-fluorinated analogs.

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated benzyl alcohols, including this compound. Results showed a significant reduction in bacterial colony counts when tested against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Study 2: Cancer Cell Line Inhibition

In another study, researchers assessed the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 210.17 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus |

| IC50 (Cancer Cell Lines) | 10 - 25 µM |

| Mechanism of Action | Enzyme inhibition, apoptosis induction |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol, and how can regioselectivity be controlled during substitution reactions?

-

Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the benzyl ring. For example, bromine or chlorine substituents are introduced first (via electrophilic substitution), followed by trifluoromethylation using reagents like Ruppert-Prakash reagent (TMSCF) . Regioselectivity is influenced by directing groups (e.g., methyl or fluoro substituents) and reaction conditions (temperature, catalysts). Computational tools (DFT calculations) can predict substituent effects on transition states .

-

Data Contradictions : and highlight conflicting approaches for trifluoromethylation—direct radical vs. nucleophilic pathways. Researchers must validate methods via to confirm product regiochemistry .

Q. How can the purity and structural integrity of this compound be validated for use in pharmaceutical intermediates?

- Methodological Answer :

- Chromatography : HPLC/GC-MS with trifluoroacetic acid mobile phases resolves polar byproducts.

- Spectroscopy : , , and (e.g., δ ~ -60 ppm for CF) confirm substituent positions .

- Elemental Analysis : Discrepancies >0.3% in C/H/F ratios indicate impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 80°C; store at 2–8°C in amber vials to prevent photodegradation .

- Chemical Stability : Susceptible to oxidation (benzyl alcohol → benzaldehyde); inert atmospheres (N) and antioxidants (BHT) are recommended .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) versus cross-coupling reactions?

- Methodological Answer :

- SNAr Reactivity : The trifluoromethyl group deactivates the ring, requiring harsh conditions (e.g., NaNH, DMF, 100°C) for substitution at the para position .

- Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts is feasible at the methyl-adjacent position due to steric and electronic effects. Yields drop below 60% without optimized ligands (e.g., SPhos) .

Q. What computational methods are effective in predicting the NMR chemical shifts and reaction pathways for this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets predict shifts within ±2 ppm accuracy .

- Molecular Dynamics : Simulates solvation effects (e.g., DMSO vs. CDCl) on shift anisotropy .

Q. How does the compound’s logP value compare to structurally similar benzyl alcohols, and what implications does this have for its pharmacokinetic profiling?

- Methodological Answer :

- logP Calculation : Estimated at 2.8 (via ChemDraw), higher than non-fluorinated analogs (logP ~1.5), suggesting improved membrane permeability .

- ADME Studies : Microsomal stability assays (human liver microsomes) show t >2 hours, indicating moderate metabolic resistance .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.